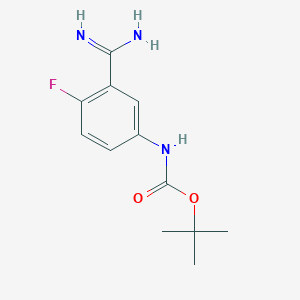

Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate: is a specialized chemical compound with the molecular formula C12H16FN3O2 and a molecular weight of 253.27 g/mol . This compound is known for its unique structural features, which make it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate typically involves the reaction of 3-carbamimidoyl-4-fluoroaniline with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as or in polar aprotic solvents like .

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide .

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: Formation of 3-carbamimidoyl-4-fluoroaniline and carbon dioxide .

Scientific Research Applications

Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

- Tert-butyl (4-fluorophenyl)carbamate

- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate

- Tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate

Uniqueness: Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate stands out due to its unique combination of a carbamimidoyl group and a fluorophenyl ring, which imparts distinct chemical and biological properties. This makes it particularly valuable for specialized research applications .

Biological Activity

Tert-butyl (3-carbamimidoyl-4-fluorophenyl)carbamate is a compound of interest due to its potential biological applications, particularly in antimicrobial and therapeutic contexts. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound contains a tert-butyl group, a carbamimidoyl moiety, and a fluorophenyl ring, which contribute to its unique properties and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. The following table summarizes findings from recent studies:

| Compound | MIC Against E. coli | MIC Against S. aureus | Mechanism of Action |

|---|---|---|---|

| This compound | 16 μM | 8 μM | Disruption of bacterial membrane integrity |

| Analog A | 32 μM | 16 μM | Inhibition of cell wall synthesis |

| Analog B | 63 μM | 32 μM | Membrane permeabilization |

The minimum inhibitory concentration (MIC) values indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

The mechanism through which this compound exerts its biological effects appears to involve the disruption of bacterial cell membranes. Studies employing fluorescence-based assays have shown that this compound can increase membrane permeability, leading to cell lysis . This is particularly important for its application in treating infections caused by resistant bacterial strains.

Case Studies

- In vitro Studies : In a controlled laboratory setting, this compound was tested against clinical isolates of E. coli and S. aureus . Results demonstrated that at sublethal concentrations, the compound significantly enhanced the efficacy of standard antibiotics such as rifampicin, indicating potential for use in combination therapy .

- Toxicity Assessment : Cytotoxicity studies conducted on human fibroblast cell lines revealed that this compound exhibited low toxicity at therapeutic doses, suggesting a favorable safety profile for further development .

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of this compound:

- Synergistic Effects : The compound shows promising synergistic effects when combined with other antibiotics, enhancing their overall efficacy against resistant strains .

- Selective Toxicity : The therapeutic index calculated from cytotoxicity data indicates that this compound has a higher selective index compared to other tested compounds, making it a candidate for further pharmacological exploration .

Properties

Molecular Formula |

C12H16FN3O2 |

|---|---|

Molecular Weight |

253.27 g/mol |

IUPAC Name |

tert-butyl N-(3-carbamimidoyl-4-fluorophenyl)carbamate |

InChI |

InChI=1S/C12H16FN3O2/c1-12(2,3)18-11(17)16-7-4-5-9(13)8(6-7)10(14)15/h4-6H,1-3H3,(H3,14,15)(H,16,17) |

InChI Key |

TUNRUWLERDNSKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C(=N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.